molecular formula C16H15N3O3 B2909496 2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034402-38-3

2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2909496
CAS No.: 2034402-38-3
M. Wt: 297.314
InChI Key: AQOZDBOLNQOOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a chemical compound with a complex structure. It falls within the class of pyrazolo[1,5-a]pyridine derivatives. These compounds have garnered significant attention in drug chemistry, biochemistry, and related scientific fields .


Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the methoxyphenoxy group, pyrazolo[1,5-a]pyridine ring formation, and acetylation. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Detailed synthetic protocols are available in the literature .


Molecular Structure Analysis

  • A methoxyphenoxy substituent. Understanding the spatial arrangement of these moieties is crucial for predicting its interactions with biological targets .

Chemical Reactions Analysis

  • Cyclization : The pyrazolo[1,5-a]pyridine ring can undergo cyclization reactions. Exploring these reactions provides insights into its reactivity and potential applications .

Physical and Chemical Properties Analysis

  • Spectroscopic Data : Obtain NMR, IR, and mass spectrometry data. Understanding these properties aids in formulation and drug development .

Safety and Hazards

  • Adverse Effects : Monitor for any adverse effects during preclinical and clinical trials. Safety assessments are critical for potential therapeutic use .

Future Directions

  • Clinical Trials : Progress toward clinical evaluation. Collaboration among medicinal chemists, pharmacologists, and clinicians will drive progress in utilizing this compound for therapeutic purposes .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-14-4-2-3-5-15(14)22-11-16(20)18-12-7-9-19-13(10-12)6-8-17-19/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOZDBOLNQOOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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